molecular formula C16H18Cl2O2 B13122380 ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate

ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B13122380
M. Wt: 313.2 g/mol
InChI Key: VEAFIFPWFKGVSS-HSWBZUAGSA-N
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Description

Ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, a chloro-substituted phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclopropane intermediate is reacted with a chloro-substituted benzene derivative in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction conditions, improved yields, and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chloro-substituted phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate can be compared with similar compounds such as:

    Ethyl (1R,3S)-3-[(Z)-2-bromo-2-(4-bromophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with bromine substituents instead of chlorine.

    Ethyl (1R,3S)-3-[(Z)-2-fluoro-2-(4-fluorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with fluorine substituents instead of chlorine.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which can differ significantly from those of its analogs.

Properties

Molecular Formula

C16H18Cl2O2

Molecular Weight

313.2 g/mol

IUPAC Name

ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C16H18Cl2O2/c1-4-20-15(19)14-12(16(14,2)3)9-13(18)10-5-7-11(17)8-6-10/h5-9,12,14H,4H2,1-3H3/b13-9-/t12-,14+/m1/s1

InChI Key

VEAFIFPWFKGVSS-HSWBZUAGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C1(C)C)/C=C(/C2=CC=C(C=C2)Cl)\Cl

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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